

Nvs-pak1-1: A Selective Allosteric Inhibitor of PAK1

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Compound of Interest

Compound Name: Nvs-pak1-1

Cat. No.: B15605385

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Nvs-pak1-1 is a potent and highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] Developed by Novartis, this chemical probe has emerged as a critical tool for investigating the specific biological roles of PAK1, distinguishing its functions from other closely related PAK family members.[3][4] Its unique allosteric mechanism of action, binding to a site adjacent to the ATP-binding pocket, confers exceptional selectivity across the human kinome.[4][5] This guide provides a comprehensive overview of **Nvs-pak1-1**, including its biochemical and cellular activity, selectivity profile, and the experimental protocols used for its characterization.

Core Data Presentation

The following tables summarize the quantitative data for **Nvs-pak1-1**, facilitating a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of Nvs-pak1-1 against PAK1

Assay Type	Target State	IC50	Kd	Reference
Caliper Assay	Dephosphorylated PAK1	5 nM	-	[2][3]
Caliper Assay	Phosphorylated PAK1	6 nM	-	[2][3]
KINOMEScan™	-	-	7 nM	[3][6]

Table 2: Selectivity Profile of Nvs-pak1-1

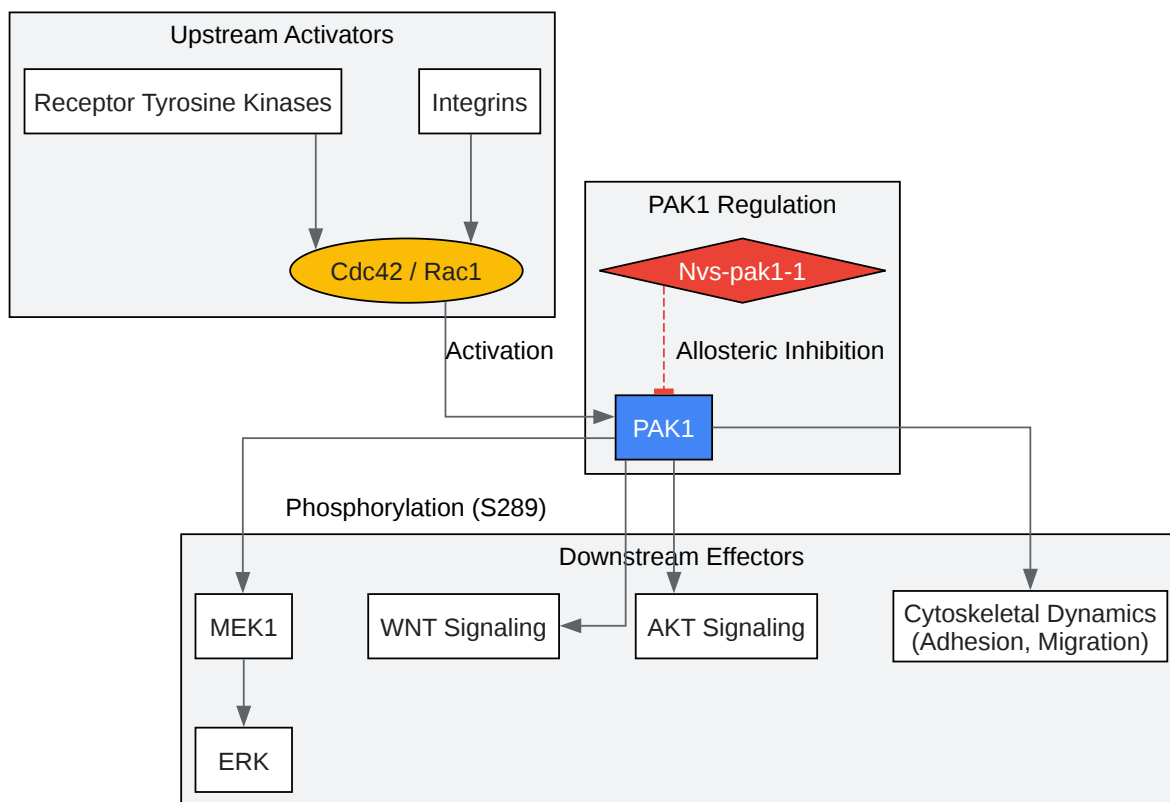
Target	Assay Type	Value	Fold Selectivity (PAK1 vs. Target)	Reference
PAK2	Caliper Assay (dephosphorylated)	270 nM	>54-fold	[3]
PAK2	Caliper Assay (phosphorylated)	720 nM	>120-fold	[3]
PAK2	KINOMEScan™ (Kd)	400 nM	~57-fold	[6][7][8]
Kinome-wide	KINOMEScan™ (442 kinases @ 10 µM)	S10 Score = 0.003	Highly Selective	[3][7]
Receptors (27)	Novartis Panel (@ 10 µM)	Inactive (closest off-target: H1/M1 at 13 µM)	-	[3]
Bromodomains (48)	- (@ 10 µM)	Inactive	-	[3]
Proteases (53)	- (@ 10 µM)	Inactive	-	[3]

Table 3: Cellular Activity of Nvs-pak1-1

Cell Line	Assay	Endpoint	IC50 / Effective Concentration	Reference
Su86.86 (Pancreatic)	PAK1 Autophosphorylation (S144)	Inhibition	0.25 μ M	[3]
Su86.86 (Pancreatic)	Cell Proliferation	Inhibition	2 μ M	[3][6]
Su86.86 (shPAK2)	Cell Proliferation	Inhibition	0.21 μ M	[3]
MS02 (Schwannoma)	Cell Proliferation	Inhibition	4.7 μ M	[9][10]
HEI-193 (Schwannoma)	Cell Proliferation	Inhibition	6.2 μ M	[9][10]

Signaling Pathways and Mechanism of Action

PAK1 is a key downstream effector of the Rho GTPases, Cdc42 and Rac1, playing a crucial role in various cellular processes including cytoskeletal dynamics, cell migration, proliferation, and survival.[3] **Nvs-pak1-1** allosterically inhibits PAK1, preventing its downstream signaling cascades.



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Caption: Simplified PAK1 signaling pathway and the inhibitory action of **Nvs-pak1-1**.

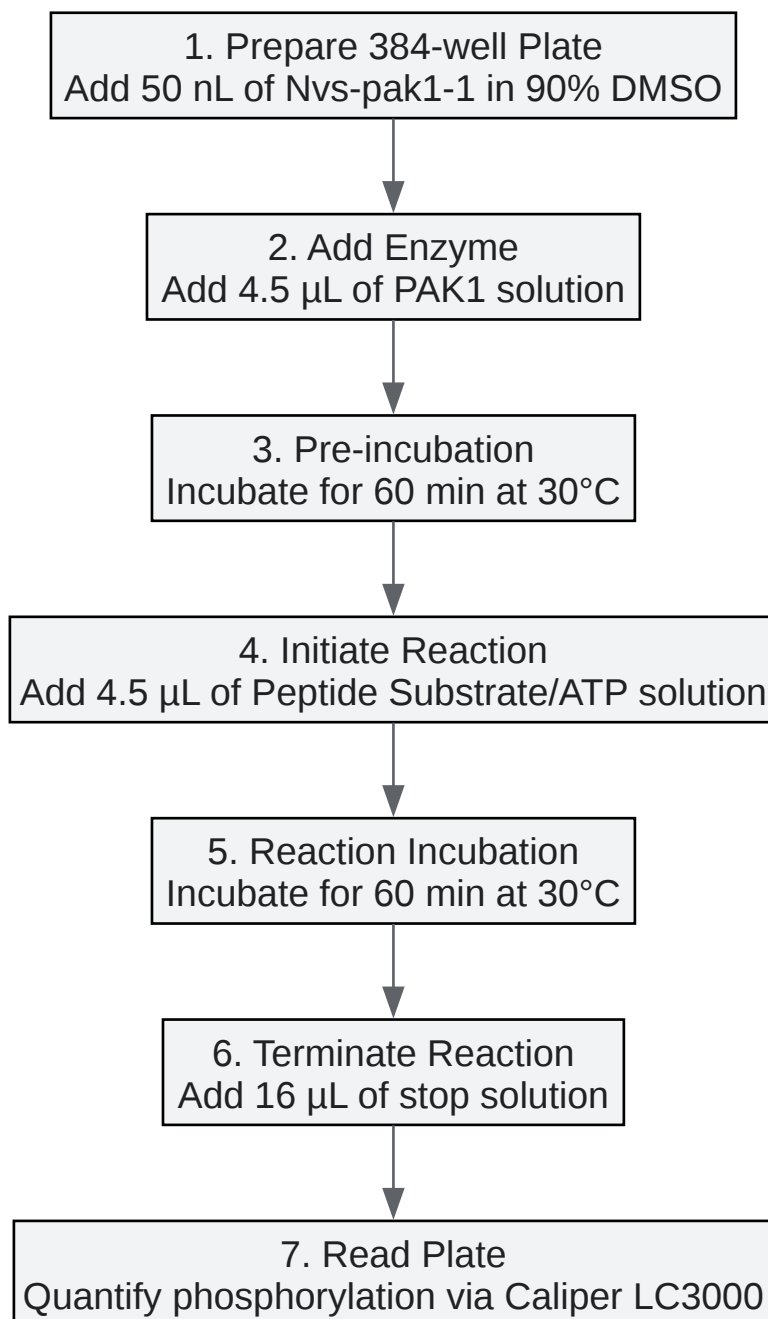
Nvs-pak1-1 binds to an allosteric site formed in the 'DFG-out' conformation of the PAK1 kinase domain.^[5] This binding mode interferes with ATP binding, leading to potent and selective inhibition.^[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols used in the characterization of **Nvs-pak1-1**.

Biochemical Kinase Inhibition Assay (Caliper Assay)

This assay measures the direct inhibition of PAK1 kinase activity.



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Caption: Workflow for the Caliper in vitro kinase assay.

Methodology:

- Compound Plating: 50 nL of **Nvs-pak1-1**, typically in an 8-point dose-response format in 90% DMSO, is added to the wells of a 384-well microtiter plate.[\[6\]](#)[\[11\]](#)
- Enzyme Addition: 4.5 µL of recombinant PAK1 enzyme solution is added to each well.[\[6\]](#)
- Pre-incubation: The plate is incubated for 60 minutes at 30°C to allow the compound to bind to the kinase.[\[6\]](#)
- Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to start the kinase reaction.[\[6\]](#)
- Reaction Incubation: The reaction proceeds for 60 minutes at 30°C.[\[6\]](#)
- Termination: The reaction is stopped by the addition of 16 µL of a stop solution.[\[6\]](#)
- Detection: The amount of phosphorylated substrate is quantified using a Caliper LabChip® 3000 instrument, which separates phosphorylated and non-phosphorylated peptides based on charge and size.

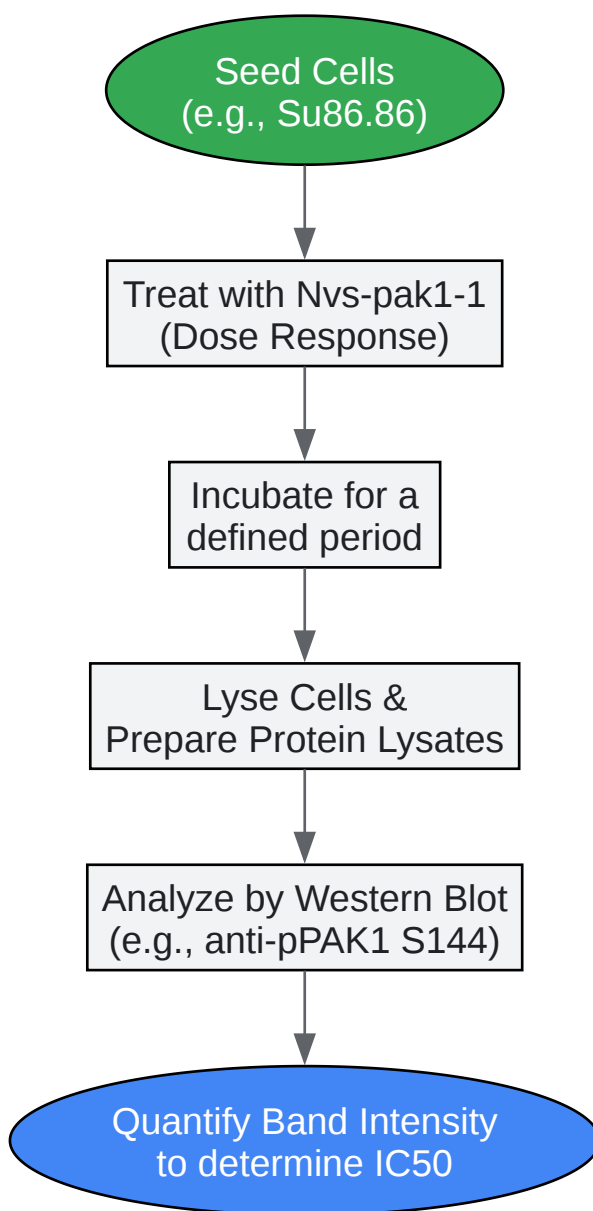
Kinome-wide Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of **Nvs-pak1-1** against a large panel of human kinases.

Methodology: The KINOMEscan™ platform (DiscoverX) utilizes a proprietary assay where test compounds compete for binding to a DNA-tagged kinase against an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound. **Nvs-pak1-1** was screened at a concentration of 10 µM against a panel of 442 kinases to determine its selectivity score (S10).[\[3\]](#)

Cellular Autophosphorylation Assay

This assay measures the ability of **Nvs-pak1-1** to inhibit PAK1 activity within a cellular context.



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Caption: Logic flow for a cellular PAK1 autophosphorylation assay.

Methodology:

- **Cell Culture:** A suitable cell line with detectable levels of PAK1 activity (e.g., the pancreatic ductal carcinoma line Su86.86) is cultured under standard conditions.[3]
- **Compound Treatment:** Cells are treated with various concentrations of **Nvs-pak1-1** for a specified duration.

- **Cell Lysis:** Following treatment, cells are harvested and lysed to extract total protein.
- **Western Blotting:** Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated PAK1 (e.g., at Serine 144) and total PAK1 (as a loading control).
- **Detection and Analysis:** Antibody binding is detected using chemiluminescence or fluorescence, and band intensities are quantified to determine the concentration-dependent inhibition of PAK1 autophosphorylation.

In Vivo Application and Limitations

While **Nvs-pak1-1** is a powerful in vitro and cell-based tool, its application in in vivo studies is limited by a poor pharmacokinetic profile.^[9] Specifically, it exhibits low stability in rat liver microsomes, with a reported half-life of only 3.5 minutes, suggesting rapid metabolism by cytochrome P450 enzymes.^{[5][6][11]} Despite these challenges, some in vivo studies have been conducted, often requiring co-administration of a pharmacokinetic inhibitor to achieve sufficient exposure.^[9] In a genetically engineered mouse model of Neurofibromatosis Type 2, **Nvs-pak1-1** treatment was shown to inhibit PAK1 but not PAK2 in tumor tissues.^{[9][10]}

Conclusion

Nvs-pak1-1 stands out as a premier chemical probe for the study of PAK1. Its high potency, coupled with an exceptional selectivity profile rooted in its allosteric mechanism, allows for the precise dissection of PAK1-specific signaling pathways. While its utility for in vivo experiments is constrained by metabolic instability, it remains an invaluable asset for in vitro kinase assays, cell-based signaling studies, and as a foundational tool for the development of future PAK1-targeted therapeutics.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
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